1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane
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Overview
Description
1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane is a chemical compound that features a bromothiophene moiety attached to a sulfonyl group, which is further connected to a 1,4-diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Sulfonylation: The 5-bromothiophene is then subjected to sulfonylation using a sulfonyl chloride reagent, such as chlorosulfonic acid, to form 5-bromothiophen-2-sulfonyl chloride.
Formation of 1,4-Diazepane: The final step involves the reaction of 5-bromothiophen-2-sulfonyl chloride with 1,4-diazepane under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., K2CO3, Na2CO3).
Major Products
Substitution Reactions: Substituted thiophene derivatives.
Oxidation and Reduction: Sulfoxides and sulfones.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced conductivity or stability.
Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving sulfonylation and diazepane moieties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the diazepane ring can interact with hydrophobic pockets in the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Bromothiophen-2-yl)sulfonyl]piperazine hydrochloride
- 1-[(5-Bromothien-2-yl)sulfonyl]piperazine
Uniqueness
1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane is unique due to the presence of the 1,4-diazepane ring, which can confer distinct pharmacological and chemical properties compared to similar compounds with different ring systems, such as piperazine. This uniqueness can be leveraged to design compounds with specific biological activities or material properties.
Properties
Molecular Formula |
C9H13BrN2O2S2 |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-1,4-diazepane |
InChI |
InChI=1S/C9H13BrN2O2S2/c10-8-2-3-9(15-8)16(13,14)12-6-1-4-11-5-7-12/h2-3,11H,1,4-7H2 |
InChI Key |
CXRAIDIJRYQVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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